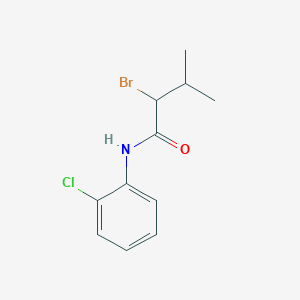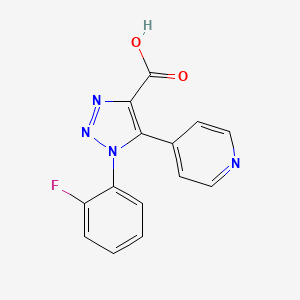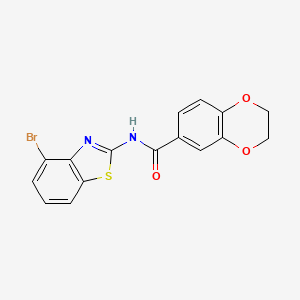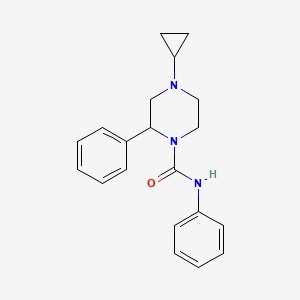![molecular formula C15H16Cl3NO B2457764 {1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride CAS No. 2094137-56-9](/img/structure/B2457764.png)
{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
{1-[2-Chloro-4-(2-chlorophenoxy)phenyl]ethyl}(methyl)amine hydrochloride is a chemical compound with the CAS Number: 1778857-70-7 . It has a molecular weight of 296.2 . The IUPAC name for this compound is N-(4-chloro-2-(4-chlorophenoxy)benzyl)ethanamine .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H15Cl2NO/c1-2-18-10-11-3-4-13(17)9-15(11)19-14-7-5-12(16)6-8-14/h3-9,18H,2,10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical and Chemical Properties Analysis
This compound is an oil at room temperature . The storage temperature is 4 degrees Celsius .Mechanism of Action
Target of Action
Similar compounds, such as 4-methoxyphenethylamine, have been found to inhibit the monoamine oxidase-catalyzed deamination of both tyramine and tryptamine . Monoamine oxidases are enzymes that play a crucial role in the breakdown of monoamines, including neurotransmitters such as dopamine and serotonin.
Mode of Action
It’s worth noting that compounds with similar structures, such as benzylic halides, typically react via an sn2 pathway for primary halides and an sn1 pathway for secondary and tertiary halides . These reactions involve nucleophilic substitution, where a nucleophile replaces a leaving group in a molecule.
Biochemical Pathways
Similar compounds, such as difenoconazole, act by inhibiting the demethylation during ergosterol synthesis . Ergosterol is a critical component of fungal cell membranes, and its disruption can lead to cell death.
Pharmacokinetics
Similar compounds, such as difenoconazole, have low soil mobility due to strong adsorption to soil particles , suggesting that they might have similar properties in biological systems.
Action Environment
Similar compounds, such as difenoconazole, have been found to have low soil mobility due to strong adsorption to soil particles , suggesting that the compound’s action might be influenced by the presence of certain substances in the environment.
Properties
IUPAC Name |
1-[2-chloro-4-(2-chlorophenoxy)phenyl]-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2NO.ClH/c1-10(18-2)12-8-7-11(9-14(12)17)19-15-6-4-3-5-13(15)16;/h3-10,18H,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQMYDPLEXMFYOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=C(C=C1)OC2=CC=CC=C2Cl)Cl)NC.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16Cl3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-((1H-benzo[d]imidazol-2-yl)methyl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-4-carboxamide](/img/structure/B2457682.png)
![N-[2-(3,4-Dihydro-2H-quinolin-1-yl)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2457684.png)
![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}acetamide](/img/structure/B2457685.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-(3-methyl-6-oxopyridazin-1(6H)-yl)ethyl)acetamide](/img/structure/B2457686.png)
![N-(2-(benzo[d][1,3]dioxol-5-yloxy)ethyl)-4-butoxybenzamide](/img/structure/B2457689.png)

![5-Methyl-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1,3-oxazole-4-carboxylic acid](/img/structure/B2457692.png)

![2-Methoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2457695.png)
![Ethyl 6-{[(3-chloro-4-fluorophenyl)sulfonyl]methyl}-4-(3,4-dimethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2457698.png)
![Ethyl 5-[(3-cyanobenzyl)sulfanyl]-2-thioxo-1,3-dithiole-4-carboxylate](/img/structure/B2457699.png)



